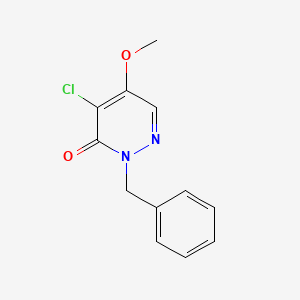
2-Benzyl-4-chloro-5-methoxypyridazin-3(2h)-one
Übersicht
Beschreibung
2-Benzyl-4-chloro-5-methoxypyridazin-3(2h)-one is a chemical compound that belongs to the pyridazinone family. It has been the subject of extensive research due to its potential applications in various fields such as medicine, agriculture, and industry.
Wissenschaftliche Forschungsanwendungen
1. Synthetic Chemistry
2-Benzyl-4-chloro-5-methoxypyridazin-3(2h)-one is used in the synthesis of various chemical compounds. For instance, its selective bromine-magnesium exchange has been achieved using MesMgBr as a reagent, facilitating the creation of various pyridazin-3(2H)-one derivatives. This process is critical for producing a range of novel compounds with potential applications in pharmaceuticals and materials science (Verhelst et al., 2011).
2. Novel Compound Formation
It plays a role in the formation of new pyridazino[4,5-c]isoquinolinones through the Suzuki cross-coupling reaction. This demonstrates its utility in creating complex molecular structures, potentially useful in drug discovery and material sciences (Riedl et al., 2002).
3. Large Scale Synthesis
This compound is also significant in large-scale chemical synthesis. For example, a method was developed for the large-scale synthesis of 3-chloro-5-methoxypyridazine, showcasing its importance in industrial chemical production (Bryant et al., 1995).
4. Derivative Synthesis
It is used in the synthesis of 4-aryl-5-hydroxy- and 5-aryl-4-hydroxypyridazin-3(2H)-ones, which are precursors for various other chemical compounds, highlighting its role in facilitating diverse chemical reactions (Maes et al., 2002).
5. Allelochemical Research
In the field of allelochemicals and phytochemistry, related compounds (such as 1,4-benzoxazin-3(4H)-one derivatives) have been studied for their biological properties, including phytotoxic, antimicrobial, and insecticidal properties. This suggests potential agricultural applications for derivatives of 2-Benzyl-4-chloro-5-methoxypyridazin-3(2h)-one (Macias et al., 2006).
Eigenschaften
IUPAC Name |
2-benzyl-4-chloro-5-methoxypyridazin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2O2/c1-17-10-7-14-15(12(16)11(10)13)8-9-5-3-2-4-6-9/h2-7H,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVZQNLPOHROISY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=O)N(N=C1)CC2=CC=CC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80353162 | |
| Record name | 2-benzyl-4-chloro-5-methoxypyridazin-3(2h)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80353162 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Benzyl-4-chloro-5-methoxypyridazin-3(2h)-one | |
CAS RN |
40890-47-9 | |
| Record name | 2-benzyl-4-chloro-5-methoxypyridazin-3(2h)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80353162 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![[Amino(ethoxy)methylidene]propanedinitrile](/img/structure/B1605235.png)





